molecular formula C7H5BrFNO B11764767 2-Amino-3-bromo-6-fluorobenzaldehyde

2-Amino-3-bromo-6-fluorobenzaldehyde

Cat. No.: B11764767
M. Wt: 218.02 g/mol
InChI Key: BKURYGNSYAVURA-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursorsFor example, 3-fluorobromobenzene can be reacted with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at -78°C, followed by the addition of methyl formate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The amino and aldehyde groups can participate in condensation reactions to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the bromo or fluoro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: The major product is the corresponding carboxylic acid.

    Reduction Products: The major product is the corresponding alcohol.

Scientific Research Applications

2-Amino-3-bromo-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism of action would depend on the target molecule it is incorporated into. Generally, the amino, bromo, and fluoro substituents can influence the reactivity and binding properties of the compound, affecting its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 3-Bromo-2,6-difluorobenzaldehyde
  • 6-Amino-3-bromo-2-fluorobenzaldehyde

Uniqueness

2-Amino-3-bromo-6-fluorobenzaldehyde is unique due to the specific combination of amino, bromo, and fluoro substituents on the benzaldehyde ring. This combination can impart distinct reactivity and properties compared to other similar compounds. For example, the presence of the amino group can enhance its nucleophilicity and ability to participate in condensation reactions, while the bromo and fluoro groups can influence its electronic properties and reactivity in substitution reactions .

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

2-amino-3-bromo-6-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H,10H2

InChI Key

BKURYGNSYAVURA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)N)Br

Origin of Product

United States

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